molecular formula C12H12N2O3 B12995696 Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate

Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B12995696
M. Wt: 232.23 g/mol
InChI Key: ATYCHORANHEZRN-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclization of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the use of acid-catalyzed transamination of diethyl (dimethylamino)methylene malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . Another approach involves the dehydration of 5-hydroxypyrazolines in the presence of pyridine and thionyl chloride in benzene .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts and photoredox reactions. One-pot multicomponent processes and novel reactants are also employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different substituents on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include pyridine, thionyl chloride, and various transition-metal catalysts. Reaction conditions often involve specific temperatures and solvents to optimize yield and selectivity .

Major Products

Major products formed from these reactions include 1,3,5-trisubstituted pyrazoles and other functionalized pyrazole derivatives .

Scientific Research Applications

Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies often employ computational methods to understand its binding affinity and interaction with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Phenyl-1H-pyrazol-3-yl)propanoic acid
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Uniqueness

Ethyl 5-hydroxy-3-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 3-oxo-5-phenyl-1,2-dihydropyrazole-4-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)9-10(13-14-11(9)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,13,14,15)

InChI Key

ATYCHORANHEZRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NNC1=O)C2=CC=CC=C2

Origin of Product

United States

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